molecular formula C12H16FNO5S B6249736 tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate CAS No. 2411261-98-6

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate

Cat. No.: B6249736
CAS No.: 2411261-98-6
M. Wt: 305.3
InChI Key:
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Description

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is a chemical compound that features a tert-butyl group, a fluorosulfonyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. One common method includes the use of tert-butyl nitrite (t-BuONO) and a diazonium salt intermediate, which is formed from the corresponding aniline starting material . The reaction conditions often involve the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: LiAlH4 or NaBH4 are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate: Similar structure with a methyl group substitution.

    tert-butyl carbamate: Lacks the fluorosulfonyl group but shares the tert-butyl and carbamate functionalities.

    tert-butanesulfinamide: Contains a sulfinamide group instead of a carbamate.

Uniqueness

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

2411261-98-6

Molecular Formula

C12H16FNO5S

Molecular Weight

305.3

Purity

95

Origin of Product

United States

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